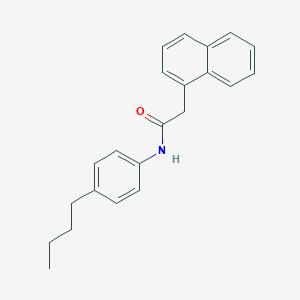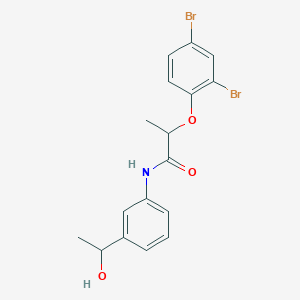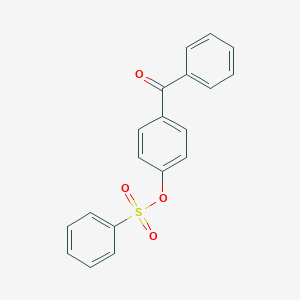
N-(4-butylphenyl)-2-(1-naphthyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)-2-(1-naphthyl)acetamide, also known as BNAH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of organic compounds known as acetanilides and is structurally similar to other compounds with analgesic and anti-inflammatory properties, such as acetaminophen and ibuprofen. In
Aplicaciones Científicas De Investigación
N-(4-butylphenyl)-2-(1-naphthyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit analgesic and anti-inflammatory properties in animal models of pain and inflammation. N-(4-butylphenyl)-2-(1-naphthyl)acetamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, N-(4-butylphenyl)-2-(1-naphthyl)acetamide has shown promise as a potential anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro.
Mecanismo De Acción
The exact mechanism of action of N-(4-butylphenyl)-2-(1-naphthyl)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate pain and inflammation. N-(4-butylphenyl)-2-(1-naphthyl)acetamide has been shown to selectively inhibit COX-2, which is upregulated in inflammatory conditions and is responsible for the production of prostaglandins that mediate pain and inflammation. In addition to its COX-2 inhibitory activity, N-(4-butylphenyl)-2-(1-naphthyl)acetamide has also been shown to exhibit antioxidant and neuroprotective properties.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-2-(1-naphthyl)acetamide has been shown to exhibit analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases. N-(4-butylphenyl)-2-(1-naphthyl)acetamide has been shown to selectively inhibit COX-2, which is upregulated in inflammatory conditions and is responsible for the production of prostaglandins that mediate pain and inflammation. In addition to its COX-2 inhibitory activity, N-(4-butylphenyl)-2-(1-naphthyl)acetamide has also been shown to exhibit antioxidant and neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-butylphenyl)-2-(1-naphthyl)acetamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. N-(4-butylphenyl)-2-(1-naphthyl)acetamide has also been shown to exhibit potent analgesic and anti-inflammatory effects in animal models of pain and inflammation, making it a useful tool for studying these conditions. However, one limitation of using N-(4-butylphenyl)-2-(1-naphthyl)acetamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer to animals or cells in culture.
Direcciones Futuras
There are several future directions for research on N-(4-butylphenyl)-2-(1-naphthyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(4-butylphenyl)-2-(1-naphthyl)acetamide has been shown to exhibit neuroprotective effects in animal models of these diseases, and further studies are needed to determine its potential therapeutic value. Another area of interest is its potential use as an anticancer agent. N-(4-butylphenyl)-2-(1-naphthyl)acetamide has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential efficacy in vivo. Finally, further studies are needed to elucidate the exact mechanism of action of N-(4-butylphenyl)-2-(1-naphthyl)acetamide, which will help to guide its future development as a therapeutic agent.
Conclusion:
N-(4-butylphenyl)-2-(1-naphthyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to exhibit analgesic and anti-inflammatory properties, as well as neuroprotective and anticancer effects. While there are limitations to its use in lab experiments, N-(4-butylphenyl)-2-(1-naphthyl)acetamide has a well-established synthesis method and has been studied extensively in animal models. Future research on N-(4-butylphenyl)-2-(1-naphthyl)acetamide will help to determine its potential therapeutic value and guide its development as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(4-butylphenyl)-2-(1-naphthyl)acetamide can be achieved through a multi-step process that involves the reaction of 1-naphthylamine with butyryl chloride to form 1-(4-butylphenyl)-2-naphthol. This intermediate is then further reacted with acetic anhydride to yield the final product, N-(4-butylphenyl)-2-(1-naphthyl)acetamide. The synthesis of N-(4-butylphenyl)-2-(1-naphthyl)acetamide is a well-established process and has been reported in several research papers.
Propiedades
Fórmula molecular |
C22H23NO |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
N-(4-butylphenyl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C22H23NO/c1-2-3-7-17-12-14-20(15-13-17)23-22(24)16-19-10-6-9-18-8-4-5-11-21(18)19/h4-6,8-15H,2-3,7,16H2,1H3,(H,23,24) |
Clave InChI |
LLAIOMGMKJUPJT-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CCCCC1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-4-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290545.png)
![4-bromo-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290548.png)
![4-tert-butyl-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290550.png)
![N-[3-(1-hydroxyethyl)phenyl]cyclohexanecarboxamide](/img/structure/B290551.png)
![N-[3-(1-hydroxyethyl)phenyl]-3-phenylpropanamide](/img/structure/B290552.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B290554.png)

![N-(4-fluorophenyl)-4-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290559.png)
![N-(3-methylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290560.png)
![Ethyl 4-chloro-3-[[2-(4-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B290564.png)

![N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide](/img/structure/B290566.png)
![N-[3-(1-hydroxyethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B290567.png)
![N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B290568.png)